molecular formula C12H18N2O B4915785 2-methyl-N-(pyridin-3-ylmethyl)pentanamide

2-methyl-N-(pyridin-3-ylmethyl)pentanamide

Cat. No.: B4915785
M. Wt: 206.28 g/mol
InChI Key: CCQOVHJFNXRNBE-UHFFFAOYSA-N
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Description

2-methyl-N-(pyridin-3-ylmethyl)pentanamide is an organic compound with the molecular formula C12H19N3O It is a derivative of pentanamide, where the amide nitrogen is substituted with a pyridin-3-ylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyridin-3-ylmethyl)pentanamide typically involves the reaction of 2-methylpentanoyl chloride with pyridin-3-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can efficiently produce the compound with high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyridin-3-ylmethyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-(pyridin-3-ylmethyl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyridin-3-ylmethyl)pentanamide involves its interaction with specific molecular targets. The pyridin-3-ylmethyl group can bind to active sites of enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction and metabolic pathways, where the compound can influence the activity of key enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(pyridin-3-ylmethyl)pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethyl group enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry and drug design .

Properties

IUPAC Name

2-methyl-N-(pyridin-3-ylmethyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-5-10(2)12(15)14-9-11-6-4-7-13-8-11/h4,6-8,10H,3,5,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQOVHJFNXRNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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